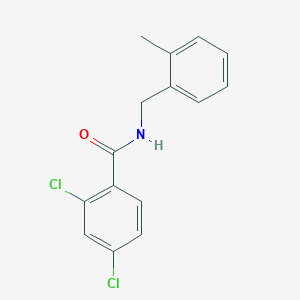![molecular formula C22H15ClINO6S B300505 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-[3-iodo-5-methoxy-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B300505.png)
3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-[3-iodo-5-methoxy-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-[3-iodo-5-methoxy-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione is a synthetic compound that has gained interest in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The compound is believed to exert its therapeutic effects through multiple mechanisms. It has been shown to inhibit the activity of various enzymes involved in cancer cell growth and proliferation. It can also induce apoptosis in cancer cells by activating pro-apoptotic proteins. Additionally, the compound can reduce inflammation by inhibiting the production of inflammatory cytokines. It can also activate AMP-activated protein kinase (AMPK), which is involved in glucose metabolism and can lower blood glucose levels.
Biochemical and Physiological Effects
Studies have shown that the compound can induce cell cycle arrest and apoptosis in cancer cells. It can also reduce the production of inflammatory cytokines and inhibit the activity of various enzymes involved in cancer cell growth and proliferation. Additionally, the compound can activate AMPK, which can lower blood glucose levels and improve insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using this compound in lab experiments is its potential therapeutic applications in various diseases. It can also be easily synthesized using standard laboratory equipment and reagents. However, one limitation is the lack of information on its toxicity and potential side effects.
Zukünftige Richtungen
There are several future directions for research on this compound. One direction is to study its potential use in combination with other anti-cancer drugs to enhance its therapeutic effects. Another direction is to investigate its toxicity and potential side effects in animal models. Additionally, more studies are needed to understand its mechanism of action and potential use in treating other diseases such as diabetes and inflammation.
Synthesemethoden
3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-[3-iodo-5-methoxy-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione is synthesized through a multi-step process involving the reaction of various chemical intermediates. The synthesis involves the use of reagents such as 2-Iodo-5-methoxy-4-(2-propynyloxy)benzaldehyde, 3-Chloro-1,2-benzodioxole, and Thiazolidine-2,4-dione. The final product is obtained through a purification process that involves recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
The compound has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. Studies have shown that the compound has anti-cancer properties and can induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines. Additionally, the compound has been studied for its potential use in treating diabetes as it can lower blood glucose levels.
Eigenschaften
Molekularformel |
C22H15ClINO6S |
|---|---|
Molekulargewicht |
583.8 g/mol |
IUPAC-Name |
(5E)-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[(3-iodo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C22H15ClINO6S/c1-3-4-29-20-15(24)5-12(6-18(20)28-2)7-19-21(26)25(22(27)32-19)10-13-8-16-17(9-14(13)23)31-11-30-16/h1,5-9H,4,10-11H2,2H3/b19-7+ |
InChI-Schlüssel |
CNTAYJYWVFFPPY-FBCYGCLPSA-N |
Isomerische SMILES |
COC1=C(C(=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CC3=CC4=C(C=C3Cl)OCO4)I)OCC#C |
SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC4=C(C=C3Cl)OCO4)I)OCC#C |
Kanonische SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC4=C(C=C3Cl)OCO4)I)OCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-chloro-4-methoxy(methylsulfonyl)anilino]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B300425.png)

![2-[3-chloro-4-methoxy(methylsulfonyl)anilino]-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide](/img/structure/B300430.png)


![4-bromo-N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}benzamide](/img/structure/B300433.png)
![ethyl 4-[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate](/img/structure/B300436.png)
![N-(3-chloro-4-methoxyphenyl)-2-[4-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B300437.png)
![N-(4-chlorobenzyl)-2-[4-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B300438.png)
![N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-[2-fluoro(phenylsulfonyl)anilino]acetamide](/img/structure/B300440.png)
![N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-[2-fluoro(phenylsulfonyl)anilino]acetamide](/img/structure/B300441.png)
![2-{[(4-methoxyphenyl)sulfonyl]anilino}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B300442.png)
![2-{2-methoxy-5-methyl[(4-methylphenyl)sulfonyl]anilino}-N-(4-pyridinylmethyl)acetamide](/img/structure/B300444.png)
![2-[3-methoxy(methylsulfonyl)anilino]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B300446.png)